4-fluoro-3-iodo-6-methyl-2H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

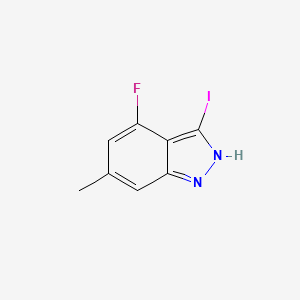

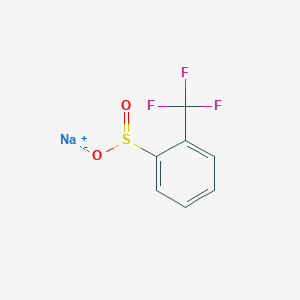

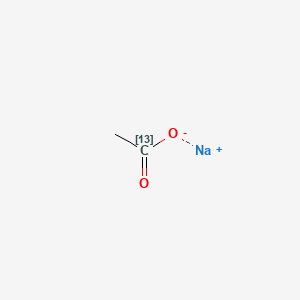

“4-fluoro-3-iodo-6-methyl-2H-indazole” is a chemical compound with the molecular formula C8H6FIN2 . It is a derivative of indazole, a heterocyclic compound that contains a six-membered ring with three nitrogen atoms .

Synthesis Analysis

The synthesis of indazoles, including “4-fluoro-3-iodo-6-methyl-2H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “4-fluoro-3-iodo-6-methyl-2H-indazole” can be represented by the InChI code: 1S/C8H6FIN2/c8-4-1-2-5-6 (3-4)10-11-7 (5)9/h1-3H, (H,10,11) . This indicates the presence of fluorine, iodine, and nitrogen atoms in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-3-iodo-6-methyl-2H-indazole” include a molecular weight of 276.05 . The compound is likely to be a solid at room temperature .Scientific Research Applications

1. Synthesis and Characterization

A study by (Polo et al., 2016) details the synthesis of tetrahydroindazole derivatives, including compounds related to 4-fluoro-3-iodo-6-methyl-2H-indazole. This research focuses on the efficient synthesis using microwave irradiation, which improves yields and reduces reaction times. The study also covers the in vitro antioxidant activity of these derivatives, noting their potential in various applications.

2. Chemical Reactivity and Structural Analysis

Another study by (Gale & Wilshire, 1973) examines the reactivity of indazole with various compounds. This research offers insights into the chemical behavior of indazole derivatives, including those structurally similar to 4-fluoro-3-iodo-6-methyl-2H-indazole, which is critical for understanding their potential applications in various scientific fields.

3. Application in Fluorophore Development

The work of (Cheng et al., 2016) highlights the use of indazole derivatives in the development of biheteroaryl fluorophores. These compounds exhibit potential for use in in vivo mitochondria imaging, thanks to their excellent photostability and low cytotoxicity, which could revolutionize certain aspects of biological imaging and diagnostics.

4. Antimicrobial Activity

Research by (Abdel-Wahab et al., 2014) demonstrates the antimicrobial efficacy of benzo[g]indazole derivatives, similar in structure to 4-fluoro-3-iodo-6-methyl-2H-indazole. This study offers promising insights into the potential use of these compounds in fighting microbial infections.

5. Structural Analysis and Supramolecular Interactions

The study by (Teichert et al., 2007) explores the structures of NH-indazoles, including fluorinated variants. This research is essential for understanding the molecular and supramolecular structures of indazole derivatives, which can impact their application in various scientific fields.

Future Directions

properties

IUPAC Name |

4-fluoro-3-iodo-6-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVURAVXLLWCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646502 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-iodo-6-methyl-2H-indazole | |

CAS RN |

885522-16-7 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)